2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile
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Overview
Description
2-(3,6,17-triazatetracyclo[87003,8011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile is a complex organic compound characterized by its unique triazatetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of specific aldehydes and ketones with amines under controlled conditions to form the triazatetracyclic core . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and efficient production. The use of advanced purification techniques, such as chromatography, is also essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(9E)-8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide
- (8S)-6-cyclopentyl-2-(3,4-dimethoxyphenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Uniqueness
What sets 2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile apart from similar compounds is its specific acetonitrile functional group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
91119-30-1 |
---|---|
Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile |
InChI |
InChI=1S/C16H18N4/c17-5-6-19-7-8-20-11-16-14(9-12(20)10-19)13-3-1-2-4-15(13)18-16/h1-4,12,18H,6-11H2 |
InChI Key |
GYDLLGTTXWCUOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC3=C(CC2CN1CC#N)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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